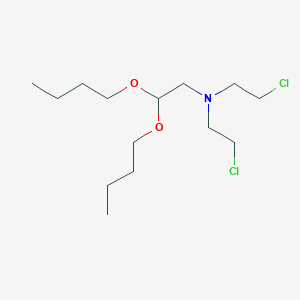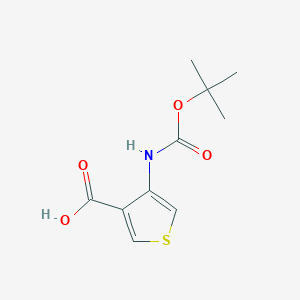
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sterically hindered compounds involves strategic steps to ensure the preservation of functional groups while establishing the desired molecular architecture. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the complexity and precision required in synthesizing protected amino acids with specific configurations (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid and related compounds can be examined through various spectroscopic and computational methods. These analyses provide insights into the compound's conformations, electronic distribution, and potential reactive sites, crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds with tert-butoxycarbonyl protected amino groups and thiophene rings participate in a variety of chemical reactions. For example, palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids demonstrates the reactivity of thiophene carboxylic acids in cross-coupling reactions, leading to tetraarylated products through C-H bond cleavage and decarboxylation (Nakano et al., 2008).
Physical Properties Analysis
The physical properties of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid, such as solubility, melting point, and crystalline structure, can be determined through empirical studies. These properties are influenced by the compound's molecular structure and are essential for its handling, storage, and application in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key to understanding the behavior of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid in chemical reactions. The presence of both an amino protective group and a carboxylic acid function allows for selective reactions under controlled conditions.
- Synthesis and stereoisomer analysis of protected amino acids (Bakonyi et al., 2013).
- Palladium-catalyzed perarylation of thiophene carboxylic acids (Nakano et al., 2008).
Wissenschaftliche Forschungsanwendungen
Application 1: Deprotection of Boc Amino Acids and Peptides
- Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods of Application : The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .
- Results or Outcomes : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Application 2: Dipeptide Synthesis
- Summary of Application : This compound is used in the synthesis of dipeptides .
- Methods of Application : The protected amino acid ionic liquids (AAILs) derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 3: Extraction of Water Soluble Polar Organic Molecules
- Summary of Application : This compound is used in the extraction of water soluble polar organic molecules .
- Methods of Application : The method involves the use of a phosphonium ionic liquid, which has low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results or Outcomes : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Application 4: Multiple Roles in Organic Synthesis
- Summary of Application : This compound plays multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .
- Methods of Application : The proposed mechanism includes several steps, such as the attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .
- Results or Outcomes : The Boc-AAIL can play multiple roles in organic synthesis .
Application 5: Organic Synthesis
- Summary of Application : This compound is used in organic synthesis due to its multiple reactive groups .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Application 6: High Temperature Deprotection
- Summary of Application : This compound is used for high temperature deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Methods of Application : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results or Outcomes : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOGFDWFZFHNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444787 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid | |
CAS RN |
108180-63-8 |
Source


|
| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

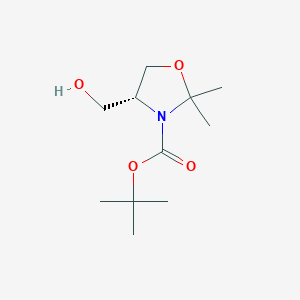


![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
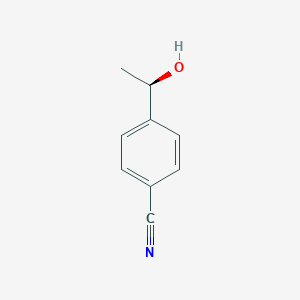

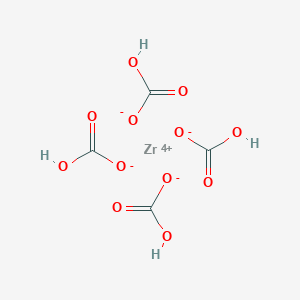
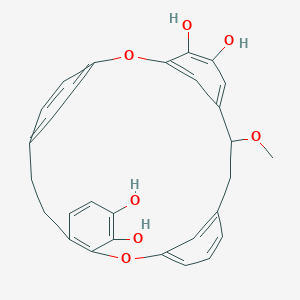
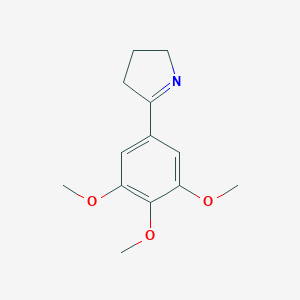

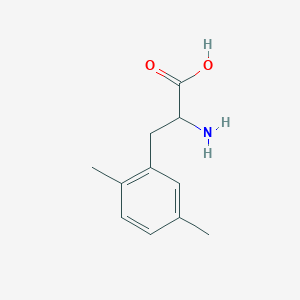
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
